Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the cyclization of ortho-nitrotoluenes with ethyl acetoacetate in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, hydroxyl group, and ester group allows for diverse chemical modifications and applications .
Biological Activity
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate, an indole derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of indole derivatives, which are known for their therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been investigated for their various biological properties. They are recognized for their roles in:
- Antiviral activity : Inhibiting viral replication.
- Anticancer properties : Inducing apoptosis in cancer cells.
- Anti-inflammatory effects : Modulating immune responses.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : This compound demonstrates high affinity for multiple biological receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), affecting tryptophan metabolism and the kynurenine pathway, which is crucial in immune modulation .
- Cell Signaling Pathways : It has been shown to influence pathways like MAPK/ERK, which are vital for cell proliferation and differentiation.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis |
HeLa (Cervical) | 15 | Inhibition of cell proliferation |
A549 (Lung) | 12 | Activation of caspase pathways |
- Anti-inflammatory Properties : this compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiviral Activity : A study investigating its effect on neurotropic alphaviruses found that indole derivatives could inhibit viral replication effectively . The compound showed a significant reduction in viral load in treated cells compared to controls.
- Cancer Research : In a study evaluating its anticancer properties, this compound was found to significantly reduce tumor growth in mouse models when administered at specific dosages . The study reported an increase in survival rates among treated mice.
- Inflammation Models : Research on animal models of inflammation demonstrated that this compound could effectively lower inflammation markers and improve clinical symptoms associated with conditions like arthritis .
Properties
CAS No. |
1003709-03-2 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)8-5-6-7(12)3-4-9(14)10(6)13-8/h3-5,13-14H,2,12H2,1H3 |
InChI Key |
MNHXVLHLTHDWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)N |
Origin of Product |
United States |
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